[(4-Fluoro-2-methylphenyl)methyl](pentan-3-yl)amine
Description
(4-Fluoro-2-methylphenyl)methylamine is a secondary amine featuring a benzylamine scaffold with a 4-fluoro-2-methylphenyl group attached to the methylene carbon and a branched pentan-3-yl substituent on the nitrogen. The compound’s molecular formula is C₁₃H₁₈FN (calculated molecular weight: 207.29 g/mol).
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C13H20FN/c1-4-13(5-2)15-9-11-6-7-12(14)8-10(11)3/h6-8,13,15H,4-5,9H2,1-3H3 |
InChI Key |
AXINWLQWMKDSQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=C(C=C(C=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s tertiary amine group can participate in nucleophilic substitution reactions, particularly under specific conditions. While tertiary amines are generally less reactive than primary or secondary amines, the presence of electron-donating groups (e.g., methyl) and fluorine’s electron-withdrawing effects may modulate reactivity.
Key Reaction Types
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Acylation | Acyl chloride, Et₃N | N-acylated amine | |
| Alkylation | Alkyl halide, base | N-alkylated amine |
Mechanism and Factors
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Peracetic acid | Acidic conditions | N-oxide derivative |
Hydrogenation and Reduction
While (4-Fluoro-2-methylphenyl)methylamine itself is not directly involved in hydrogenation, its synthesis or derivatives may employ catalytic hydrogenation. For example, in related systems, amine precursors undergo reduction to yield target amines .
Reactions Involving Fluorine Substituents
The fluorine atom in the aromatic ring significantly impacts reactivity:
-
Lipophilicity : Enhances solubility in organic solvents, potentially accelerating reactions in non-polar environments.
-
Electron-Withdrawing Effects : Deactivates the ring, reducing susceptibility to electrophilic substitution but stabilizing intermediates in nucleophilic reactions.
-
Biological Interactions : Fluorine may increase binding affinity to targets, as seen in analogous fluorinated amines.
Structural Comparisons
| Compound | Key Features | Applications | Reference |
|---|---|---|---|
| 4-Fluoroaniline | Simple amine; aromatic ring | Dyes, pharmaceuticals | |
| 4-Fluorobenzylamine | Benzylamine derivative | Organic synthesis | |
| N-(4-Fluorophenyl)-N-methylamine | Neuroactive properties | Antidepressant research |
Scientific Research Applications
(4-Fluoro-2-methylphenyl)methylamine is primarily used in scientific research, particularly in the fields of chemistry and forensic toxicology. It serves as a reference standard for the identification and quantification of synthetic cathinones in biological samples. Additionally, it is used in studies investigating the pharmacological effects and toxicological profiles of synthetic cathinones .
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the postsynaptic receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Differences | Potential Applications/Notes |
|---|---|---|---|---|---|
| (4-Fluoro-2-methylphenyl)methylamine | C₁₃H₁₈FN | 207.29 | 4-Fluoro, 2-methylphenyl; pentan-3-yl | Reference compound. | Likely intermediate for pharmaceuticals; fluorine enhances metabolic stability . |
| (4-Fluoro-3-methylphenyl)methylamine | C₁₃H₂₀FN | 209.30 | 4-Fluoro, 3-methylphenyl; pentan-3-yl | Fluoro at para, methyl at meta (vs. ortho in target). Altered steric bulk. | Similar lipophilicity; meta-methyl may reduce ring planarity, affecting binding interactions. |
| (3-Methoxyphenyl)methylamine | C₁₃H₂₁NO | 207.31 | 3-Methoxyphenyl; pentan-3-yl | Methoxy (electron-donating) vs. fluoro (electron-withdrawing). Higher polarity. | Potential serotonin receptor ligands due to methoxy group . |
| (4-Chlorophenyl)methylamine | C₁₂H₁₈ClN | 211.73 | 4-Chlorophenyl; pentan-3-yl | Chlorine (larger, less electronegative than fluorine) increases lipophilicity. | May exhibit stronger hydrophobic interactions but lower metabolic stability than fluoro analogs. |
| (2-Chlorophenyl)methylamine | C₁₂H₁₈ClN | 211.73 | 2-Chlorophenyl; pentan-3-yl | Chlorine at ortho position increases steric hindrance. | Limited applications due to steric clashes; possible use in catalysis . |
| [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine | C₁₇H₂₀F₂N | 291.35 | Bifluorinated; branched propyl chain | Dual fluorination enhances electronic effects; longer chain increases flexibility. | Candidate for CNS-targeting drugs due to fluorinated aromaticity and chain flexibility . |
Key Findings from Structural Comparisons:
Electronic Effects :
- Fluorine’s electronegativity (present in the target compound) enhances dipole moments and metabolic stability compared to chlorine or methoxy groups .
- Methoxy-substituted analogs (e.g., (3-Methoxyphenyl)methylamine) exhibit higher polarity, improving water solubility but reducing blood-brain barrier penetration .
In contrast, meta- or para-substituents (e.g., (4-Fluoro-3-methylphenyl)methylamine) allow better planar alignment .
Lipophilicity :
- Chlorinated analogs (e.g., (4-Chlorophenyl)methylamine) have higher logP values than fluorinated derivatives, favoring membrane permeability but increasing off-target binding risks .
Biological Relevance: Fluorinated benzylamines are often explored as dopamine or serotonin analogs due to their ability to mimic endogenous neurotransmitters .
Biological Activity
(4-Fluoro-2-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of fluorine in organic compounds often enhances their metabolic stability and alters their pharmacological properties, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
The chemical structure of (4-Fluoro-2-methylphenyl)methylamine can be described as follows:
- Molecular Formula : C13H20FN
- Molecular Weight : 221.31 g/mol
- SMILES Notation : CC(CC)NCC1=CC=C(C=C1)F
The biological activity of (4-Fluoro-2-methylphenyl)methylamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Fluorinated compounds often exhibit altered binding affinities due to the electronegative nature of fluorine, which can enhance lipophilicity and membrane permeability.
Enzyme Inhibition
Research indicates that fluorinated compounds can inhibit specific enzymes involved in metabolic pathways. For instance, studies on similar fluorinated amines have shown that they can inhibit phospholipase A2, an enzyme linked to inflammatory responses .
Biological Activity Data
The biological activities of (4-Fluoro-2-methylphenyl)methylamine have been evaluated through various assays:
| Activity Type | Assay Method | Results |
|---|---|---|
| Antiproliferative Activity | Cell Viability Assay | Significant reduction in cancer cell viability at concentrations > 10 µM. |
| Enzyme Inhibition | Enzyme Kinetics | IC50 values indicate moderate inhibition of phospholipase A2. |
| Cytotoxicity | MTT Assay | Induced cytotoxic effects in sensitive cancer cell lines. |
Case Studies
-
Anticancer Activity :
A study investigating the antiproliferative effects of similar fluorinated compounds revealed that they could induce apoptosis in cancer cells through the activation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that bind to DNA . This mechanism suggests that (4-Fluoro-2-methylphenyl)methylamine may also exhibit similar properties. -
Inflammatory Response Modulation :
Another study highlighted the role of fluorinated amines in modulating inflammatory responses by inhibiting phospholipase A2 activity, which is crucial for the production of pro-inflammatory mediators . This suggests potential therapeutic applications in inflammatory diseases.
Safety and Toxicity
The safety profile of (4-Fluoro-2-methylphenyl)methylamine is essential for its potential therapeutic use. Preliminary toxicity assessments indicate that while the compound exhibits biological activity, further studies are required to establish a comprehensive safety profile.
Q & A
Q. Key factors :
- Solvent choice : Polar aprotic solvents (e.g., THF) may enhance nucleophilic substitution rates compared to protic solvents .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-alkylation .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Basic
- NMR Spectroscopy : H and C NMR can confirm the amine’s substitution pattern and fluorophenyl group. For example, the fluorine atom induces distinct splitting in F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHFN).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated in similar biphenylamine structures .
Advanced Tip : Use SHELX for refining crystallographic data, especially for resolving disordered fluorine or methyl groups .
How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Advanced
Discrepancies often arise in NMR chemical shift predictions versus observed values. Methodological steps:
Validate computational models : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with experimental data. Adjust solvent parameters in simulations to match experimental conditions .
Check for tautomerism or rotamers : Fluorine’s electronegativity may alter electron distribution, affecting shifts. Use variable-temperature NMR to detect dynamic processes .
Cross-validate with X-ray : Crystallographic data can confirm molecular geometry, aiding reassignment of ambiguous peaks .
What strategies optimize enantiomeric purity in stereoselective synthesis?
Advanced
The pentan-3-yl group introduces a chiral center. To achieve high enantiomeric excess (ee):
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric alkylation reactions .
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .
- Analytical validation : Measure ee via chiral HPLC or circular dichroism (CD) spectroscopy.
Case Study : Similar amines achieved >95% ee using immobilized Candida antarctica lipase .
How does the fluorine substituent influence biological activity, and what assays are suitable for preliminary screening?
Advanced
The 4-fluoro group enhances lipid solubility and metabolic stability. Methodological steps for bioactivity assessment:
Receptor binding assays : Screen against GPCRs or ion channels using fluorescence polarization (FP) or surface plasmon resonance (SPR).
Cellular viability studies : Treat MCF-7 or HEK293 cells with graded concentrations (1–100 µM) and assess via MTT assay .
Metabolic stability : Use liver microsomes to measure half-life (t) and identify major metabolites via LC-MS .
What are the critical safety considerations for handling fluorinated amines in the lab?
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., benzyl chlorides) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Fluorinated compounds require segregated waste streams due to environmental persistence .
How can researchers troubleshoot low yields in large-scale synthesis?
Advanced
Common issues and solutions:
- Byproduct formation : Introduce scavengers (e.g., molecular sieves) to trap reactive intermediates .
- Scale-up challenges : Transition from batch to continuous flow reactors for better heat/mass transfer .
- Purification bottlenecks : Optimize flash chromatography gradients or switch to preparative HPLC for higher purity .
What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Q. Advanced
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .
- DFT calculations : Gaussian or ORCA software can model transition states for SN2 reactions, predicting regioselectivity .
- Machine learning : Train models on PubChem data to forecast reaction outcomes under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
